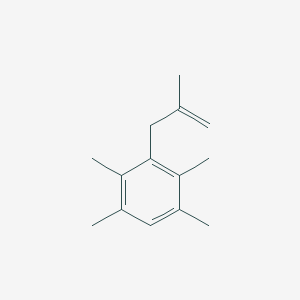
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene is an organic compound characterized by its unique structure, which includes a propene backbone substituted with a methyl group and a tetramethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the alkylation of 2,3,5,6-tetramethylbenzene with 2-bromo-2-methylpropene in the presence of a strong base such as potassium tert-butoxide. The reaction typically proceeds under reflux conditions in an inert solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.
化学反应分析
Types of Reactions
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Methyl-3-(2,3,4,5-tetramethylphenyl)-1-propene
- 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-butene
- 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-pentene
Uniqueness
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene is unique due to its specific substitution pattern on the aromatic ring and the propene backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
生物活性
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene, also known as a derivative of phenylpropene, has garnered attention for its potential biological activities. This compound has been investigated primarily for its interactions with various biological systems, including its effects on enzyme activity and potential therapeutic applications.
- Molecular Formula : C12H16
- Molecular Weight : 160.25 g/mol
- Density : 0.88 g/cm³
- Boiling Point : Approximately 179.6°C at 760 mmHg
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within the body. The compound's structure allows it to fit into binding sites on these molecular targets, modulating their activity and influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on receptors related to neurotransmission and hormonal regulation.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that it exhibits antimicrobial effects against a range of pathogens.
- Anticancer Activity : Preliminary investigations have indicated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation in specific biological contexts.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Testing :
-
Enzyme Interaction Studies :
- Research highlighted its ability to inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes. The inhibition was quantified using standard enzyme assays .
Data Table of Biological Activities
属性
IUPAC Name |
1,2,4,5-tetramethyl-3-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-9(2)7-14-12(5)10(3)8-11(4)13(14)6/h8H,1,7H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUAIOOTJXYTHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC(=C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641233 |
Source


|
| Record name | 1,2,4,5-Tetramethyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14611-46-2 |
Source


|
| Record name | 1,2,4,5-Tetramethyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













